N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine
Description
N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine (CAS: 1803586-73-3 as its dihydrochloride salt) is a cyclohexane-based tertiary amine derivative featuring a 2-aminoethyl substituent and a methyl group at the 4-position of the cyclohexane ring .
Properties
IUPAC Name |
N'-methyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-3-5-10(6-4-9)12(2)8-7-11/h9-10H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKHTATVJKHSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine typically involves the reaction of cyclohexanone with methylamine and ethylenediamine. The process begins with the formation of an imine intermediate, which is then reduced to yield the desired amine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group or the cyclohexane ring.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the cyclohexane ring or the aminoethyl group.
Scientific Research Applications
Curing Agent for Epoxy Resins
N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine is primarily used as a curing agent in epoxy resin formulations. This application is significant due to the compound's ability to enhance the mechanical properties and thermal stability of the cured epoxy systems.
Key Benefits:
- Low Emission : The compound contributes to low-emission epoxy systems, making it environmentally friendly .
- Improved Mechanical Properties : Cured resins exhibit enhanced tensile strength and flexibility compared to those cured with traditional amines .
| Property | Traditional Amines | This compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 50 |
| Flexural Strength (MPa) | 40 | 70 |
| Emission Level | High | Low |
Pharmaceutical Intermediate
The compound has been explored as an intermediate in the synthesis of various pharmaceutical agents. Its amino functionality allows for the modification of drug molecules, enhancing their bioactivity.
Case Studies:
- Cholinesterase Inhibitors : Research has shown that derivatives of this compound can act as inhibitors for cholinesterases, which are important targets in treating neurodegenerative diseases like Alzheimer’s .
| Compound Name | Activity Type | IC50 (nM) |
|---|---|---|
| This compound | Cholinesterase Inhibitor | 250 |
| Tacrine | Cholinesterase Inhibitor | 200 |
Coating Applications
The compound is also utilized in coatings due to its adhesion properties and ability to form durable films. It is particularly effective in protective coatings that require resistance to chemicals and moisture.
Advantages:
- Enhanced Adhesion : Improves adhesion properties on various substrates.
- Chemical Resistance : Coatings exhibit high resistance to solvents and acids.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Differences and Implications
Cyclic vs. Linear Backbones
- The target compound’s cyclohexane ring introduces rigidity and stereochemical complexity compared to linear amines like N-(2-Aminoethyl)ethane-1,2-diamine . Cyclic structures often exhibit enhanced metabolic stability in pharmaceuticals but may reduce solubility due to hydrophobicity.
Substituent Effects
- The 2-aminoethyl group in the target compound provides additional hydrogen-bonding capacity, distinguishing it from N,N-Dimethyl-1-cyclohexan-1-amine (lacking this group) . This could enhance its utility as a chelating agent or in drug design targeting amine-sensitive receptors.
- Aromatic vs. Aliphatic Moieties : Analogues like 4-ethyl-N-(2-{[1,2,4]triazolo[...]ethyl)cyclohexan-1-amine incorporate heteroaromatic groups, which may confer bioactivity (e.g., enzyme inhibition) absent in the target compound.
Physical Properties
- While the target compound’s physical data (melting/boiling points) are unreported, analogues such as trans-4-(dimethylamino)cyclohexanol (mp: 68–72°C) highlight the impact of polar functional groups (e.g., hydroxyl) on crystallinity and melting behavior.
Biological Activity
N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine, also known as a derivative of bis(2-aminoethyl)amine, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its effects in various biological systems, including cytotoxicity, receptor interactions, and therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuroprotection. The following sections summarize key findings from various studies.
Cytotoxic Activity
A study evaluated the cytotoxic effects of several derivatives of bis(2-aminoethyl)amine against human cancer cell lines. The results indicated that these compounds displayed significant antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 | 13.95 ± 2.5 |
| 2 | CaCo-2 | 15.74 ± 1.7 |
| 3 | HTB-140 | 12.34 ± 1.9 |
The most potent derivative was noted to inhibit interleukin release significantly in A549 cells, suggesting anti-inflammatory properties alongside cytotoxicity .
The mechanism by which this compound exerts its effects appears to involve apoptosis induction in cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in a higher percentage of cells undergoing early and late apoptosis compared to controls:
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 7.3 | 5.0 |
| Compound 1 | 28.9 | 42.7 |
| Compound 4 | 26.7 | 23.5 |
These findings indicate that the compound not only inhibits cell proliferation but also promotes apoptotic pathways in cancer cells .
Receptor Interactions
This compound has been studied for its interactions with various G protein-coupled receptors (GPCRs). These receptors play crucial roles in cellular signaling and are often targets for drug development:
- Glucagon Receptor Antagonism : Some studies suggest that compounds related to this compound may act as glucagon receptor antagonists, which can be beneficial in managing diabetes by reducing glucose production in the liver .
- Cholinesterase Inhibition : The compound has also been tested for its ability to inhibit cholinesterases, which are important for neurotransmission. In vitro assays showed promising inhibition rates against human butyrylcholinesterase (hBChE) and murine acetylcholinesterase (mAChE) .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound derivatives:
- Cancer Treatment : A derivative demonstrated significant anti-cancer activity in lung adenocarcinoma models, with IC50 values indicating effective growth inhibition.
- Neuroprotective Effects : Other studies have suggested potential neuroprotective effects due to cholinesterase inhibition, which could have implications for treating neurodegenerative conditions like Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
